ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE
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Overview
Description
ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with bromine, chlorine, and phenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE typically involves a multi-step process:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the quinazoline derivative with ethyl acetate in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; low temperatures.
Substitution: Amines, thiols; room temperature to moderate temperatures.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYLQUINAZOLIN-3-YL]ACETATE: Lacks the dihydroquinazoline core.
ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-METHYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE: Contains a methyl group instead of a phenyl group.
Uniqueness
ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrClN2O2/c1-2-30-22(29)15-28-23(16-7-4-3-5-8-16)20-14-18(25)11-12-21(20)27-24(28)17-9-6-10-19(26)13-17/h3-14,23H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWVZUDKMGEALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)N=C1C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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